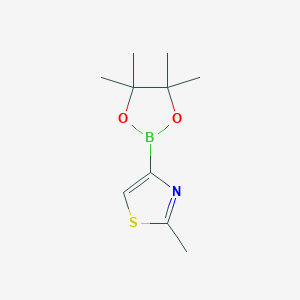![molecular formula C10H17BO2 B6169061 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2758648-59-6](/img/no-structure.png)
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Bicyclo-DMB, is an organoboron compound that is gaining attention due to its potential applications in scientific research. Bicyclo-DMB has a unique molecular structure consisting of a boron atom connected to four carbon atoms, and it has been used in a variety of scientific research applications.
作用機序
The mechanism of action of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the boron atom in the molecule acts as a Lewis acid, which can form a coordination bond with a Lewis base, such as an amine or an alcohol. This coordination bond is believed to be the basis for the catalytic activity of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been suggested that it may have the potential to act as an antioxidant, and it may also have the potential to modulate the activity of certain enzymes.
実験室実験の利点と制限
The main advantage of using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively new compound, and its effects on biological systems are not yet fully understood. Therefore, it is important to use caution when using 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments.
将来の方向性
The potential applications of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are still being explored, and there are a number of possible future directions for research. These include the development of new synthetic methods for the synthesis of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the exploration of its potential applications in medicine, and the investigation of its potential as a catalyst for other reactions. Additionally, further research is needed to understand the biochemical and physiological effects of 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as its potential toxicity.
合成法
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a variety of methods, including the one-pot synthesis method. This method involves the reaction of a boronic acid with a suitable amine in the presence of a catalyst, such as a base or an acid. This reaction produces an organoboron compound with the desired structure. Other methods, such as the Wittig reaction, can also be used to synthesize 2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
科学的研究の応用
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of metal ions. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of biologically active compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of bicyclo[1.1.0]butane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "Bicyclo[1.1.0]butane", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Catalyst" ], "Reaction": [ "Step 1: Dissolve bicyclo[1.1.0]butane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitate.", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 6: Purify the compound by column chromatography or recrystallization." ] } | |
CAS番号 |
2758648-59-6 |
製品名 |
2-{bicyclo[1.1.0]butan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C10H17BO2 |
分子量 |
180.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



